(4-Bromophenyl)(thiophen-2-yl)methanone chemical properties
(4-Bromophenyl)(thiophen-2-yl)methanone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (4-Bromophenyl)(thiophen-2-yl)methanone
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of (4-Bromophenyl)(thiophen-2-yl)methanone, a key heterocyclic ketone intermediate. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the compound's synthesis, characterization, reactivity, and utility. We will delve into the causality behind its chemical behavior and provide robust, validated protocols for its practical application.
Core Chemical Identity and Physicochemical Properties
(4-Bromophenyl)(thiophen-2-yl)methanone, with CAS Number 4160-65-0, is a diaryl ketone featuring a thiophene ring linked via a carbonyl group to a 4-bromophenyl moiety.[1] This unique structure makes it a valuable and versatile building block in organic synthesis. The electron-rich thiophene ring and the electron-withdrawing, yet synthetically versatile, bromophenyl group impart a distinct reactivity profile that is highly sought after in drug discovery and materials science.[2][3]
The core physicochemical properties are summarized below for rapid assessment and experimental planning.
| Property | Value | Source |
| CAS Number | 4160-65-0 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₇BrOS | Sigma-Aldrich[1] |
| Molecular Weight | 267.15 g/mol | Sigma-Aldrich[1] |
| Appearance | Yellow to Brown Solid | Sigma-Aldrich[1] |
| Purity | ≥ 95% | Sigma-Aldrich[1] |
| InChI Key | DDUPBKRQEURUSF-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Storage | Store at room temperature | Sigma-Aldrich[1] |
Synthesis Pathway: The Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride. This electrophilic aromatic substitution is a cornerstone of aromatic chemistry, but its application to highly reactive heterocycles like thiophene requires careful control to ensure desired outcomes.
Mechanistic Rationale and Regioselectivity
The choice of Friedel-Crafts acylation is dictated by its efficiency in forming the crucial C-C bond between the aromatic rings and the carbonyl carbon. The reaction proceeds via an acylium ion electrophile, generated in situ from 4-bromobenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
A critical aspect of this synthesis is the high regioselectivity for acylation at the C2 position of the thiophene ring. This preference is not arbitrary; it is a direct consequence of the electronic structure of thiophene. Attack at the C2 position allows the positive charge of the resulting intermediate (the sigma complex) to be delocalized over three resonance structures. In contrast, attack at the C3 position results in an intermediate that can only be stabilized by two resonance forms.[4] The greater stability of the C2-attack intermediate means it is formed via a lower energy transition state, making substitution at this position the dominant reaction pathway.[4]
Caption: Workflow for Friedel-Crafts acylation synthesis.
Validated Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction, work-up, and purification to ensure high purity of the final product.
Materials:
-
Thiophene
-
4-Bromobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Hexane for recrystallization
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and the anhydrous solvent (e.g., CS₂). Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel.
-
Thiophene Addition: After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0°C. Causality Note: This order of addition (pre-forming the acyl chloride-AlCl₃ complex) is crucial to prevent polymerization and resinification of the highly reactive thiophene.[5]
-
Reaction: After the addition of thiophene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and brings the product into the organic layer.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent like ethanol or hexane to yield the final product as a yellow to brown solid.[1]
Structural Confirmation: A Spectroscopic Approach
Confirming the identity and purity of the synthesized compound is paramount. A multi-spectroscopic approach provides unambiguous structural elucidation.
Caption: 2D representation of the molecular structure.
| Spectroscopic Data | Expected Observations | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.9 ppm (m, 7H) | Complex multiplet in the aromatic region corresponding to the protons on the thiophene and bromophenyl rings. The distinct electronic environments lead to characteristic splitting patterns that confirm the substitution pattern. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~180-190 ppm (C=O)δ ~115-145 ppm (Ar-C) | A downfield signal for the ketone carbonyl carbon. Multiple signals in the aromatic region, including the carbon bearing the bromine (ipso-carbon) and the carbons of the thiophene ring, confirming the carbon skeleton.[6] |
| FT-IR (KBr or ATR) | ~1630-1650 cm⁻¹ (strong)~3100 cm⁻¹ (weak) | Strong, sharp absorption characteristic of the C=O stretch of a diaryl ketone. Weak C-H stretching for the aromatic rings. |
| Mass Spec. (EI) | m/z = 266/268 | Molecular ion peak showing a characteristic 1:1 isotopic pattern (M⁺, M⁺+2) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |
Rationale for Analysis: This combination of techniques provides a complete picture. NMR confirms the proton and carbon framework and connectivity. IR identifies the key carbonyl functional group. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine).[7]
Chemical Reactivity and Synthetic Potential
(4-Bromophenyl)(thiophen-2-yl)methanone is a trifunctional molecule. Its reactivity is centered around the carbonyl group, the C-Br bond, and the thiophene ring.
-
Carbonyl Group: The ketone can undergo standard carbonyl chemistry, such as reduction to a secondary alcohol (using NaBH₄) or conversion to an oxime. This site is a primary handle for further functionalization.
-
C-Br Bond: The bromine atom on the phenyl ring is a powerful synthetic lever. It is ideally positioned for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of diverse aryl, vinyl, or alkynyl groups, dramatically expanding the molecular complexity and enabling the synthesis of vast chemical libraries.[2]
-
Thiophene Ring: While less reactive than the C-Br bond towards cross-coupling, the thiophene ring can still undergo further electrophilic substitution, although the existing acyl group is deactivating. Its primary role is often as a stable, electron-rich bioisostere for a phenyl ring in medicinal chemistry applications.[8]
Applications in Research and Development
The utility of this compound stems from its role as a precursor to more complex molecules with significant biological activity or material properties.
-
Medicinal Chemistry: Thiophene-containing compounds are prevalent in pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][9] (4-Bromophenyl)(thiophen-2-yl)methanone serves as a key intermediate for synthesizing novel drug candidates. The thiophene moiety can engage in crucial interactions with biological targets, while the bromophenyl group provides a site for diversification to optimize potency, selectivity, and pharmacokinetic properties.[10]
-
Material Science: The conjugated system of the molecule makes it a building block for organic semiconductors and dyes.[10] By extending the conjugation through reactions at the bromine position, materials suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) can be developed.
Safety and Handling
Proper handling is essential when working with any chemical intermediate. Based on available Safety Data Sheets (SDS), the following precautions should be observed.
| Hazard Information | Precautionary Measures |
| Pictogram: Exclamation Mark[1] | Signal Word: Warning[1] |
| Hazard Statements: H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1][11]H319: Causes serious eye irritation.[1][11] | Prevention: P264: Wash hands and exposed skin thoroughly after handling.[11]P280: Wear protective gloves, eye protection, and face protection.[11] |
| Incompatible Materials: Strong oxidizing agents, strong bases.[12] | Storage: Store in a well-ventilated place. Keep container tightly closed.[11] |
| Disposal: Dispose of contents/container to an approved waste disposal plant.[13] | First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
Trustworthiness in Practice: Always consult the most current Safety Data Sheet (SDS) from your specific supplier before handling this compound.[11][13] The information provided here is a summary and not a substitute for a full SDS.
Conclusion
(4-Bromophenyl)(thiophen-2-yl)methanone is more than a simple chemical; it is an enabling tool for innovation in science. Its well-defined synthesis, predictable reactivity, and versatile structure make it a cornerstone intermediate for developing next-generation pharmaceuticals and advanced organic materials. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.
References
-
PubChem. (4-Bromothiophen-2-yl)(thiomorpholino)methanone. [Link]
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
PubChem. (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone. [Link]
- Google Patents.
-
ResearchGate. (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]
-
NIST WebBook. Methanone, (4-bromophenyl)phenyl-. [Link]
-
The Royal Society of Chemistry. Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. [Link]
- Google Patents.
-
ChemSynthesis. (4-bromophenyl)(4-nitrophenyl)methanone. [Link]
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]
-
Chemicalland21. 187963-92-4 | (4-Bromophenyl)(thiophen-3-yl)methanone. [Link]
-
PubMed Central. Therapeutic importance of synthetic thiophene. [Link]
-
PubMed Central. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. [Link]
-
SpectraBase. (+-)-(4-bromophenyl)[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanone. [Link]
-
PubMed Central. (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. [Link]
-
ResearchGate. (PDF) Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. [Link]
-
PubMed Central. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. [Link]
-
Oriental Journal of Chemistry. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. [Link]
-
National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]
-
Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
Sources
- 1. (4-BROMOPHENYL)(THIOPHEN-2-YL)METHANONE | 4160-65-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. cognizancejournal.com [cognizancejournal.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
